molecular formula C7H12ClN3O2 B2956586 Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride CAS No. 1431964-15-6

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B2956586
CAS No.: 1431964-15-6
M. Wt: 205.64
InChI Key: PYURLQDKBMBVJT-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of an amino group (-NH2) at the 4-position, a methyl group (-CH3) at the 1-position, and a carboxylate ester group (-COOEt) at the 3-position, with a hydrochloride counterion.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with ethyl acetoacetate and hydrazine hydrate.

  • Reaction Steps:

    • Ethyl acetoacetate is first reacted with hydrazine hydrate to form ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.

    • The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

  • Industrial Production Methods:

    • The industrial synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

    • Continuous flow reactors and large-scale batch reactors are commonly used in industrial settings.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Various carboxylic acids and ketones.

  • Reduction: Primary amines and secondary amines.

  • Substitution: Amides, esters, and other substituted pyrazoles.

Scientific Research Applications

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.

  • Industry: It is utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate

Uniqueness: Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. The presence of the amino group at the 4-position and the carboxylate ester group at the 3-position differentiates it from other pyrazole derivatives.

Properties

IUPAC Name

ethyl 4-amino-1-methylpyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)6-5(8)4-10(2)9-6;/h4H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYURLQDKBMBVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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